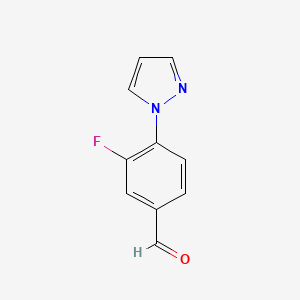

3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde

Description

Contextualization within Heterocyclic Chemistry and Fluorinated Compounds

Heterocyclic chemistry is a vast and vital area of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Pyrazole (B372694), a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prominent member of this class. The incorporation of a pyrazole ring into a molecule can significantly influence its biological activity and physical properties.

Furthermore, the introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry. nih.gov The presence of a fluorine atom can alter a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. nih.gov The strategic placement of a fluorine atom on the benzaldehyde (B42025) ring of the title compound exemplifies this principle.

Strategic Importance of Benzaldehyde and Pyrazole Moieties

The benzaldehyde moiety serves as a versatile chemical handle. The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations, including condensations, oxidations, reductions, and the formation of Schiff bases. This reactivity allows for the facile introduction of diverse substituents and the construction of larger, more complex molecular frameworks.

The pyrazole ring system is a well-established pharmacophore found in numerous biologically active compounds. nih.govmdpi.com Pyrazole derivatives have been reported to exhibit a broad spectrum of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govmdpi.com Its presence in 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde provides a foundation for the synthesis of new compounds with potential therapeutic applications.

Overview of Research Trajectories for this compound

Current research involving this compound is primarily focused on its utilization as a key intermediate in the synthesis of more complex molecules. The aldehyde functionality is often the primary site of reaction, enabling the construction of larger scaffolds. Research efforts are directed towards the synthesis of novel pyrazole-containing compounds for evaluation in drug discovery programs and for the development of new materials with specific optical or electronic properties. While detailed research findings on the compound itself are not extensively published, its availability from commercial suppliers as a building block points to its utility in unpublished or proprietary research and development.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKXSDVUPAZQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585469 | |

| Record name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433920-88-8 | |

| Record name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 4 1h Pyrazol 1 Yl Benzaldehyde

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde identifies two primary disconnections that form the basis of its synthesis. These conceptual bond cleavages point to logical precursors and simplify the synthetic design.

The most prominent disconnection is the C-N bond between the pyrazole (B372694) ring and the fluorobenzaldehyde core. This suggests an aromatic substitution or a coupling reaction, where a pre-functionalized fluorobenzaldehyde derivative reacts with pyrazole. This approach is often favored due to the commercial availability of both pyrazole and various substituted fluorobenzaldehydes.

A second key disconnection targets the C-C bonds of the pyrazole ring . This pathway involves constructing the pyrazole ring onto a pre-existing 3-fluoro-4-hydrazinylbenzaldehyde or a related precursor. This typically involves a condensation reaction with a 1,3-dicarbonyl compound or its equivalent.

These disconnections lead to two main synthetic strategies:

Strategy A (C-N Disconnection): Coupling pyrazole with a 3-fluoro-4-halobenzaldehyde or 3,4-difluorobenzaldehyde (B20872).

Strategy B (Pyrazole Ring Formation): Cyclocondensation to form the pyrazole ring on a substituted phenylhydrazine (B124118) precursor.

Classical Synthetic Routes to this compound

Classical synthetic methods are foundational, multi-step processes that utilize readily available starting materials and well-established chemical reactions.

The most direct classical route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the electron-withdrawing nature of the aldehyde and the fluorine atom, which activate the benzene (B151609) ring towards nucleophilic attack.

The synthesis typically starts with 3,4-difluorobenzaldehyde . The fluorine atom at the C4 position is more activated towards substitution than the one at C3 due to the para-orienting effect of the aldehyde group. The reaction proceeds by treating 3,4-difluorobenzaldehyde with pyrazole in the presence of a base.

Reaction Scheme:

3,4-Difluorobenzaldehyde + Pyrazole → this compound

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), which deprotonate the pyrazole to form the more nucleophilic pyrazolate anion. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically used to facilitate the reaction.

| Starting Material | Reagents | Solvent | Typical Conditions |

|---|---|---|---|

| 3,4-Difluorobenzaldehyde | Pyrazole, K₂CO₃ | DMF | Heated (e.g., 80-120 °C) |

| 3,4-Difluorobenzaldehyde | Pyrazole, NaH | DMSO | Room temperature to moderate heat |

Regioselectivity is a critical aspect of the synthesis, ensuring the pyrazole attaches at the correct position (C4) on the benzaldehyde (B42025) ring. In the SNAr reaction with 3,4-difluorobenzaldehyde, the aldehyde group (-CHO) is a meta-director but strongly activates the para position to nucleophilic attack. This electronic effect makes the fluorine at C4 significantly more labile than the fluorine at C3, leading to the highly regioselective formation of the desired 4-pyrazolyl product.

An alternative strategy involves the formation of the pyrazole ring itself. This can be achieved by reacting a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). However, achieving the correct substitution pattern on the benzaldehyde precursor for this method can be more complex and may require additional synthetic steps, making the SNAr approach more common. The use of fluorinated alcohols as solvents has also been shown to dramatically increase regioselectivity in some pyrazole formations. conicet.gov.ar

Advanced Synthetic Approaches for this compound

Modern synthetic chemistry offers more sophisticated methods, often involving metal catalysts, that can provide milder reaction conditions and broader substrate compatibility.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. The two most relevant methods for this synthesis are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an amine (or N-heterocycle like pyrazole) with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org To synthesize the target compound, 4-bromo-3-fluorobenzaldehyde (B151432) would be reacted with pyrazole. This reaction requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos, RuPhos), and a base (e.g., Cs₂CO₃, K₃PO₄). wikipedia.orgnih.gov

Ullmann Condensation: This is a copper-catalyzed N-arylation reaction. acs.orgmdpi.comorganic-chemistry.org It is often a more cost-effective alternative to palladium-catalyzed methods. The reaction involves coupling an aryl halide (like 4-bromo-3-fluorobenzaldehyde or 4-iodo-3-fluorobenzaldehyde) with pyrazole using a copper(I) salt (e.g., CuI) as the catalyst, often in the presence of a ligand such as a diamine, and a base. acs.orgorganic-chemistry.org These reactions generally tolerate a variety of functional groups. acs.orgorganic-chemistry.org

| Reaction Type | Aryl Halide Precursor | Catalyst System | Base | Typical Solvent |

|---|---|---|---|---|

| Buchwald-Hartwig | 4-Bromo-3-fluorobenzaldehyde | Pd(OAc)₂ / Phosphine Ligand | Cs₂CO₃ | Toluene or Dioxane |

| Ullmann Condensation | 4-Iodo-3-fluorobenzaldehyde | CuI / Diamine Ligand | K₂CO₃ or K₃PO₄ | DMF or Toluene |

Direct C-H activation is a cutting-edge synthetic strategy that avoids the need for pre-functionalized starting materials like aryl halides. nih.govnih.gov In this approach, a C-H bond on the aromatic ring is directly converted into a C-N bond. For the synthesis of this compound, this would theoretically involve the direct coupling of 3-fluorobenzaldehyde (B1666160) with pyrazole.

These reactions are typically catalyzed by palladium, rhodium, or ruthenium complexes and often require a directing group to achieve regioselectivity. nih.gov The aldehyde group itself can sometimes act as a directing group, facilitating functionalization at the ortho position. However, achieving para-selective C-H activation to form the target molecule is more challenging and represents an area of ongoing research. While the pyrazole moiety has been used as a directing group for C-H functionalization, applying this strategy to the direct synthesis of the title compound is not yet a well-established method. nih.govthieme-connect.com

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. mdpi.comgalchimia.com These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous intermediates, or require precise control to minimize side-product formation—conditions often encountered in the synthesis of complex aromatic compounds.

For the synthesis of this compound, flow chemistry can be applied to several key synthetic steps. A plausible route is the nucleophilic aromatic substitution (SNAr) of a difluorinated precursor with pyrazole. Flow reactors, with their high surface-area-to-volume ratio, allow for rapid heating and cooling, enabling the use of higher temperatures to accelerate the SNAr reaction while minimizing thermal degradation. vapourtec.com This enhanced temperature control is crucial for managing the often exothermic nature of SNAr reactions.

Another critical step that can be adapted to flow is the formylation of the aromatic ring, potentially via the Vilsmeier-Haack reaction. The Vilsmeier reagent is highly reactive and its preparation can be hazardous in batch processes. researchgate.net Generating and immediately using this reagent in a continuous flow system significantly improves safety by minimizing the amount of the hazardous intermediate present at any given time. researchgate.netacs.org This "just-in-time" generation is a hallmark of flow chemistry's safety advantages.

Multi-step continuous flow synthesis has been successfully employed for the preparation of various pyrazole-containing compounds. nih.govrsc.orgnih.gov For instance, a four-step conversion of anilines into pyrazole products has been demonstrated in a continuous flow setup, which avoids the isolation of hazardous diazonium salt and hydrazine intermediates. nih.gov A similar telescoped approach could be envisioned for this compound, potentially starting from a substituted aniline (B41778) and integrating the pyrazole formation and subsequent functional group manipulations into a single, continuous process. This integration of synthesis and workup steps can significantly reduce production time and waste.

Optimization of Reaction Conditions and Yields for this compound Production

Optimizing reaction conditions is paramount to maximizing yield, purity, and cost-effectiveness in chemical manufacturing. For the production of this compound, key reactions to optimize include the SNAr coupling of pyrazole with a fluorinated benzene derivative and the subsequent formylation.

Nucleophilic Aromatic Substitution (SNAr) Optimization:

The SNAr reaction is influenced by several factors, including the solvent, base, temperature, and nature of the leaving group. The choice of solvent is critical; polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are commonly used as they can solvate the cation while leaving the nucleophile reactive. The selection of the base is also crucial for deprotonating the pyrazole, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and potassium tert-butoxide.

High-throughput experimentation (HTE) techniques can be employed to rapidly screen a wide array of conditions to identify the optimal combination for a specific SNAr reaction. nih.gov For example, in the synthesis of related N-aryl pyrazoles, reaction parameters are systematically varied to maximize yield.

Table 1: Illustrative Optimization of SNAr Reaction Conditions for an Analogous Aryl-Pyrazole Synthesis

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | K₂CO₃ | 100 | 12 | 65 |

| 2 | DMSO | K₂CO₃ | 100 | 12 | 78 |

| 3 | MeCN | K₂CO₃ | 80 | 24 | 55 |

| 4 | DMSO | Cs₂CO₃ | 100 | 12 | 85 |

| 5 | DMSO | K₂CO₃ | 120 | 8 | 82 |

| 6 | DMSO | Cs₂CO₃ | 120 | 6 | 91 |

This table is a hypothetical representation based on general principles of SNAr optimization.

Formylation Reaction Optimization:

If a Vilsmeier-Haack reaction is used for formylation, the ratio of the Vilsmeier reagent (typically formed from POCl₃ and DMF) to the substrate, reaction temperature, and time are critical parameters. Insufficient reagent can lead to incomplete conversion, while an excess can result in side reactions. The reaction is often performed at low temperatures initially, followed by heating to drive the reaction to completion. Optimization would involve carefully controlling these parameters to achieve high conversion and selectivity.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. thieme-connect.com This can be achieved through the use of safer solvents, renewable feedstocks, catalytic reagents, and energy-efficient processes.

Safer Solvents and Catalysts:

For the SNAr step, traditional polar aprotic solvents like DMF and DMSO are effective but pose environmental and health concerns. Research into greener alternatives has identified solvents like polyethylene (B3416737) glycol (PEG-400) and Cyrene™ as viable, more benign options for SNAr reactions. nih.govresearchgate.net Aqueous conditions, sometimes facilitated by additives like hydroxypropyl methylcellulose (B11928114) (HPMC), have also been developed for SNAr, representing a significant step towards sustainability. rsc.org

In pyrazole synthesis, which could be an alternative route to the target molecule, traditional methods often rely on mineral acids. Greener approaches utilize recyclable heterogeneous catalysts like Amberlyst-70 or employ eco-friendly catalysts such as ammonium (B1175870) chloride in renewable solvents like ethanol (B145695). jetir.orgresearchgate.net

Table 2: Comparison of Conventional vs. Green Solvents for Nucleophilic Aromatic Substitution

| Solvent | Classification | Key Advantages | Key Disadvantages |

| DMF | Conventional | High polarity, good solvating power | Toxic, high boiling point |

| DMSO | Conventional | High polarity, high boiling point | Difficult to remove, potential for side reactions |

| PEG-400 | Green | Non-toxic, biodegradable, recyclable | Viscous, may require higher temperatures |

| Water | Green | Non-toxic, inexpensive, non-flammable | Poor solubility for many organic substrates |

| Cyrene™ | Green | Bio-based, biodegradable, high polarity | Potential for polymerization with strong bases |

Energy Efficiency and Waste Reduction:

Microwave-assisted synthesis is another green chemistry tool that can be applied. Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating for reactions like pyrazole synthesis and SNAr. tandfonline.comnih.gov One-pot, multi-component reactions are also a cornerstone of green chemistry, as they reduce the number of steps, minimize waste from intermediate purification, and improve atom economy. The synthesis of pyrazole derivatives has been successfully achieved using such one-pot aqueous methods. thieme-connect.com

For the formylation step, greener alternatives to the Vilsmeier-Haack reagent are being explored. For instance, using phthaloyl dichloride with DMF offers a more environmentally benign method for preparing the Vilsmeier reagent, with the byproduct, phthalic anhydride, being easily recoverable. scirp.org Adopting these green principles in the synthesis of this compound can lead to a more sustainable and economically viable manufacturing process.

Chemical Reactivity and Derivatization of 3 Fluoro 4 1h Pyrazol 1 Yl Benzaldehyde

Reactions Involving the Aldehyde Functionality of 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde

The aldehyde group (-CHO) is a highly versatile functional group that dictates a significant portion of the molecule's reactivity, making it a valuable intermediate in organic synthesis.

Nucleophilic Additions and Condensations

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by a wide range of nucleophiles. These reactions typically involve the initial formation of a tetrahedral intermediate, which can then be protonated to form an alcohol or undergo elimination to form a new double bond.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. For this compound, this provides a pathway to synthesize various substituted alkenes. For instance, its reaction with active methylene compounds like malononitrile (B47326) or pyrazolone (B3327878) derivatives, often in the presence of a catalyst such as L-proline or piperidine, yields the corresponding arylidene products. researchgate.net These reactions are foundational in creating more complex molecular architectures. sigmaaldrich.comresearchgate.net

Schiff Base Formation: The reaction with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is a cornerstone in the synthesis of various heterocyclic compounds and ligands. The reaction of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid, an analogous compound, with various hydrazines proceeds efficiently in methanol (B129727) with an acetic acid catalyst to yield hydrazone derivatives. nih.gov

| Reaction Type | Nucleophile/Reagent | Catalyst | Product Type |

| Knoevenagel Condensation | Malononitrile | L-Proline | 2-(3-Fluoro-4-(1H-pyrazol-1-yl)benzylidene)malononitrile |

| Knoevenagel Condensation | Barbituric Acid | Piperidine | 5-(3-Fluoro-4-(1H-pyrazol-1-yl)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione |

| Schiff Base Formation | Aniline (B41778) | Acetic Acid | N-(3-Fluoro-4-(1H-pyrazol-1-yl)benzylidene)aniline |

| Hydrazone Formation | Hydrazine (B178648) Hydrate | Acetic Acid | This compound hydrazone |

Reductions and Oxidations

The oxidation state of the aldehyde carbon can be readily altered, allowing for its conversion into either an alcohol (reduction) or a carboxylic acid (oxidation).

Reduction to Alcohols: The aldehyde group can be selectively reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mildness and chemoselectivity, effectively reducing aldehydes in the presence of less reactive functional groups like esters. numberanalytics.commasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. numberanalytics.com For this compound, this reaction yields [3-fluoro-4-(1H-pyrazol-1-yl)phenyl]methanol. This transformation is typically carried out in an alcoholic solvent like methanol or ethanol (B145695) at room temperature. ugm.ac.id

Oxidation to Carboxylic Acids: Aromatic aldehydes can be oxidized to the corresponding carboxylic acids using various oxidizing agents. A common and efficient method involves using aqueous hydrogen peroxide in a basic medium. researchgate.net Other powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can also effect this transformation. This reaction converts this compound into 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid, a valuable synthetic intermediate. dergipark.org.tr

| Transformation | Reagent | Solvent | Product |

| Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | [3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]methanol |

| Oxidation | Hydrogen Peroxide (H₂O₂)/KOH | Methanol/Water | 3-Fluoro-4-(1H-pyrazol-1-yl)benzoic acid |

| Oxidation | Potassium Permanganate (KMnO₄) | Water/Pyridine | 3-Fluoro-4-(1H-pyrazol-1-yl)benzoic acid |

Transformations of the Pyrazole (B372694) Ring in this compound

The pyrazole ring itself is generally stable and aromatic, making it resistant to many transformations under mild conditions. chemicalbook.com However, under specific and often harsh conditions, the ring can undergo modification. The reactivity of the pyrazole ring is influenced by the substituents attached to it. Electrophilic substitution on an unsubstituted pyrazole ring preferentially occurs at the C4 position. rrbdavc.orgscribd.com In the target molecule, this position is already part of the bond to the benzene (B151609) ring. The C3 and C5 positions are less electron-rich. imperial.ac.uk

Significant transformations, such as ring-opening or conversion to another heterocyclic system, are less common but possible. For example, some pyrazolyl-substituted compounds have been shown to undergo rearrangement to form 1,2,4-triazole (B32235) derivatives under oxidative conditions, though this is not a general reaction and depends heavily on the specific substituents and reaction pathway. researchgate.net

Electrophilic Aromatic Substitution on the Benzene Ring of this compound

Electrophilic Aromatic Substitution (EAS) on the benzene ring is heavily influenced by the directing effects of the existing substituents. ucalgary.ca The outcome of such a reaction on this compound depends on the combined influence of the fluoro, pyrazolyl, and aldehyde groups.

Aldehyde Group (-CHO): This is a powerful deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position (positions 2 and 6 relative to the aldehyde). uomustansiriyah.edu.iqlibretexts.org

Fluoro Group (-F): Halogens are deactivating due to their strong inductive electron withdrawal, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion). uomustansiriyah.edu.iq It directs incoming electrophiles to positions 2 and 5.

Pyrazol-1-yl Group: As a nitrogen-containing heterocycle attached via nitrogen, the pyrazole ring acts as an electron-withdrawing group, deactivating the benzene ring. It is considered a meta-directing group relative to its point of attachment (position 4), thus directing toward position 2.

Combined Effect: The benzene ring is significantly deactivated towards electrophilic attack due to the presence of two strong electron-withdrawing groups (aldehyde and pyrazole) and one deactivating group (fluorine). fiveable.melibretexts.org Therefore, forcing conditions would be required for reactions like nitration or halogenation.

When considering the regioselectivity:

Position 2 is meta to the aldehyde, ortho to the fluorine, and meta to the pyrazole.

Position 5 is ortho to the aldehyde (disfavored), para to the fluorine, and ortho to the pyrazole (disfavored).

Position 6 is meta to the aldehyde and meta to the fluorine (disfavored).

Palladium-Catalyzed Cross-Coupling Reactions at the Fluorinated Benzene Moiety

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an aryl halide or triflate. organic-chemistry.org While the C-F bond is generally very strong and less reactive than C-Cl, C-Br, or C-I bonds in these couplings, recent advances have enabled the use of aryl fluorides, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govrsc.org Given the electron-deficient nature of the benzene ring in this compound, a Suzuki-Miyaura coupling reaction to replace the fluorine atom with an aryl or alkyl group is conceivable with specialized catalyst systems. researchgate.net For instance, coupling 3-iodochromones with arylboronic acids has been used to synthesize various isoflavones, demonstrating the utility of this reaction on similar heterocyclic systems. nih.gov

Alternatively, the molecule could first be converted to a more reactive halide (e.g., bromide or iodide) or a triflate at a different position if desired, which would then readily participate in standard cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System (Example) | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(0) complex with specialized phosphine (B1218219) ligand | 3-Phenyl-4-(1H-pyrazol-1-yl)benzaldehyde |

| Sonogashira | Phenylacetylene | Pd(0)/Cu(I) | 3-(Phenylethynyl)-4-(1H-pyrazol-1-yl)benzaldehyde |

| Buchwald-Hartwig | Aniline | Pd(0) complex with biaryl phosphine ligand | 3-(Phenylamino)-4-(1H-pyrazol-1-yl)benzaldehyde |

Applications of 3 Fluoro 4 1h Pyrazol 1 Yl Benzaldehyde As a Synthetic Building Block

Precursor for Complex Heterocyclic Systems

The aldehyde functional group in 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde is a key handle for cyclization reactions, enabling the synthesis of various fused and complex heterocyclic structures.

Synthesis of Fused Ring Systems Incorporating the Pyrazole (B372694) and Benzene (B151609) Scaffolds

The strategic positioning of the pyrazole and aldehyde groups on the benzene ring allows for the construction of fused heterocyclic systems through intramolecular cyclization reactions. For instance, the aldehyde can undergo condensation with a variety of binucleophiles to form new rings fused to the existing benzene ring. A common strategy involves the reaction with compounds containing active methylene (B1212753) groups and an adjacent nucleophile.

One potential pathway involves the Knoevenagel condensation of this compound with a malononitrile (B47326) derivative, followed by an intramolecular cyclization. This can lead to the formation of pyrazolo[3,4-b]quinoline derivatives, a class of compounds with significant biological activities. The fluorine atom can further influence the regioselectivity of these cyclization reactions and can be a site for subsequent functionalization.

| Reactant | Reagent | Product |

| This compound | Malononitrile, Piperidine | 2-Amino-7-fluoro-6-(1H-pyrazol-1-yl)quinoline-3-carbonitrile |

| This compound | Ethyl cyanoacetate (B8463686), Piperidine | Ethyl 2-amino-7-fluoro-6-(1H-pyrazol-1-yl)quinoline-3-carboxylate |

Furthermore, reactions with hydrazine (B178648) derivatives can lead to the formation of fused pyridazine (B1198779) rings, resulting in pyrazolo[3,4-d]pyridazine structures. The specific reaction conditions and the nature of the hydrazine derivative can be tailored to achieve desired substitutions on the newly formed ring.

Construction of Spiro Compounds and Bridged Systems

The aldehyde functionality of this compound can also be exploited in the synthesis of spirocyclic and bridged heterocyclic systems. Spiro compounds, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry due to their rigid three-dimensional structures.

A potential synthetic route to spiro compounds involves a multi-component reaction where this compound reacts with a cyclic active methylene compound, such as barbituric acid or Meldrum's acid, and another nucleophile. This can lead to the formation of a spiro center at the carbon atom of the original aldehyde group.

Bridged systems, characterized by two rings sharing two non-adjacent atoms, can also be envisioned. A plausible approach would be an intramolecular Diels-Alder reaction where the benzene ring or a diene system derived from the aldehyde acts as the diene or dienophile. The fluorine and pyrazole substituents would be expected to influence the stereoselectivity of such cycloadditions.

Role in the Synthesis of Chiral Molecules and Ligands

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. This compound can serve as a valuable starting material for the preparation of chiral molecules and ligands.

A primary application lies in the synthesis of chiral Schiff base ligands. The condensation of the aldehyde with a chiral primary amine results in the formation of a chiral imine. These Schiff bases can then be used as ligands in asymmetric catalysis, for example, in enantioselective reductions, oxidations, or carbon-carbon bond-forming reactions. The fluorine and pyrazole moieties can modulate the electronic and steric properties of the resulting metal complexes, potentially enhancing their catalytic activity and enantioselectivity.

| Chiral Amine | Resulting Chiral Ligand |

| (R)-1-Phenylethylamine | (R,E)-N-(1-Phenylethyl)-1-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)methanimine |

| (S)-tert-Leucinol | (S,E)-2-((3-Fluoro-4-(1H-pyrazol-1-yl)benzylidene)amino)-3,3-dimethylbutan-1-ol |

Furthermore, the aldehyde can undergo asymmetric nucleophilic additions, such as asymmetric aldol (B89426) or Grignard reactions, using chiral catalysts or auxiliaries to introduce a new stereocenter. The resulting chiral secondary alcohols can then be elaborated into more complex chiral molecules.

Utilization in Polymer Chemistry and Material Science Precursors

The unique electronic properties conferred by the fluorine atom and the pyrazole ring make this compound an interesting candidate for the synthesis of novel polymers and materials. The aldehyde group can be readily transformed into other functional groups suitable for polymerization.

For instance, reduction of the aldehyde to an alcohol followed by esterification with acrylic acid or methacrylic acid would yield a polymerizable monomer. The resulting polymer would feature the fluorinated pyrazolylphenyl pendant group, which could impart desirable properties such as thermal stability, specific optical properties, or a high refractive index.

Alternatively, the aldehyde can participate in condensation polymerization reactions. For example, reaction with diamines could lead to the formation of polyimines (Schiff base polymers), which are known for their interesting electronic and photophysical properties.

Scalable Synthesis and Process Optimization for Downstream Applications

For this compound to be a truly useful building block, its synthesis must be amenable to scale-up. A common synthetic route involves the nucleophilic aromatic substitution of 3,4-difluorobenzaldehyde (B20872) with pyrazole in the presence of a base.

Key parameters for process optimization of this reaction include the choice of solvent, base, reaction temperature, and reaction time. The use of a high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often facilitates the reaction. A variety of inorganic bases, such as potassium carbonate or cesium carbonate, can be employed to deprotonate the pyrazole.

| Parameter | Condition |

| Starting Material | 3,4-Difluorobenzaldehyde, 1H-Pyrazole |

| Base | Potassium Carbonate |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 100-120 °C |

Optimization studies would focus on maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts, such as the isomeric 4-fluoro-3-(1H-pyrazol-1-yl)benzaldehyde. Purification is typically achieved through crystallization or column chromatography. For large-scale production, developing a robust crystallization procedure is crucial to ensure high purity and ease of handling.

Medicinal Chemistry Context: Utility of 3 Fluoro 4 1h Pyrazol 1 Yl Benzaldehyde As a Synthetic Precursor

Design and Synthesis of Drug-like Molecules Featuring the 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde Scaffold

The this compound scaffold is an attractive starting point for the synthesis of diverse, drug-like molecules, particularly in the realm of kinase inhibitors. The aldehyde group provides a reactive handle for numerous synthetic elaborations, allowing for the systematic construction of compound libraries.

Key synthetic transformations involving the aldehyde group include:

Condensation Reactions: The aldehyde readily undergoes condensation with active methylene (B1212753) compounds. For instance, reaction with ketones in an aldol (B89426) condensation can yield chalcone-like structures, while Knoevenagel condensation with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of α,β-unsaturated systems. These products can then be used in subsequent cyclization reactions to form complex heterocyclic systems like pyrano[2,3-c]pyrazoles. nih.gov

Reductive Amination: This is a powerful method for introducing diverse amine functionalities. The reaction of the aldehyde with a primary or secondary amine forms an imine or enamine intermediate, which is then reduced in situ to furnish the corresponding amine derivative. This strategy is widely used to append various substituents to the core scaffold.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene with controlled stereochemistry, providing a means to introduce carbon-carbon double bonds and link the scaffold to other molecular fragments. ossila.com

Multicomponent Reactions (MCRs): The aldehyde is an excellent substrate for MCRs, which allow for the rapid assembly of complex molecules in a single step. nih.govbeilstein-journals.org For example, it can be used in Ugi or Passerini reactions to generate diverse peptide-like scaffolds or other complex structures. beilstein-journals.orgbeilstein-archives.org

These synthetic routes have been successfully employed to generate libraries of compounds targeting various protein families. A notable area of application is the development of kinase inhibitors. nih.gov For example, pyrazole (B372694) derivatives have been designed as potent inhibitors of Janus kinases (JAK) and Aurora kinases, which are critical targets in cancer therapy. nih.govnih.gov The synthesis often involves building upon the pyrazole core, with the benzaldehyde (B42025) portion allowing for the introduction of moieties that occupy specific binding pockets of the target enzyme.

| Reaction Type | Reactant(s) | Resulting Structure Class | Relevance in Drug Design |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | α,β-Unsaturated nitriles | Intermediates for pyrano[2,3-c]pyrazoles and other fused heterocycles. nih.gov |

| Reductive Amination | Primary/Secondary Amines | Substituted benzylamines | Introduction of diverse side chains to explore specific binding pockets. |

| Wittig Reaction | Phosphonium (B103445) ylides | Stilbene-like derivatives | Creation of rigid linkers to connect to other pharmacophores. ossila.com |

| Cyclocondensation | Hydrazine (B178648) derivatives | Fused pyrazole systems (e.g., pyrazolo[3,4-d]pyrimidines) | Core scaffolds for kinase inhibitors targeting the ATP-binding site. nih.govresearchgate.net |

Strategies for Introducing the this compound Moiety into Bioactive Frameworks

Strategy 1: Elaboration of the Pre-formed Aldehyde This is the most direct approach, where this compound is used as a foundational building block. The aldehyde function is exploited to connect the moiety to another molecular framework. This can be achieved through reactions such as reductive amination to link to an amine-containing molecule, or Wittig-type reactions to form a carbon-carbon bond with a suitable reaction partner. This method is advantageous when the target molecule's complexity is built around the benzaldehyde core.

Strategy 2: Late-Stage Formation of the Pyrazole Ring In this approach, a molecule already containing a 3-fluoro-4-substituted benzaldehyde core is used. The pyrazole ring is constructed in one of the later steps of the synthesis. A common method involves starting with 3-fluoro-4-hydrazinylbenzaldehyde or a protected version thereof. This intermediate can then be reacted with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring via cyclocondensation. This strategy is particularly useful when the synthesis of the larger bioactive framework is complex and the introduction of the pyrazole ring is desired near the end of the synthetic sequence.

The synthesis of the aldehyde precursor itself typically starts from commercially available materials like 3,4-difluorobenzaldehyde (B20872). A nucleophilic aromatic substitution reaction with pyrazole under basic conditions selectively displaces the fluorine atom at the 4-position, yielding the desired product.

Structure-Activity Relationship (SAR) Studies Enabled by this compound Derivatives (focused on the synthetic strategy, not biological outcome)

The this compound scaffold is an excellent platform for conducting systematic Structure-Activity Relationship (SAR) studies. The synthetic tractability of the aldehyde group allows medicinal chemists to readily generate arrays of analogues where specific parts of the molecule are varied to probe their effect on biological activity.

The primary focus of SAR exploration from a synthetic standpoint is the ease and efficiency of creating chemical diversity around the core. The aldehyde is a key "diversification point." For example, a library of derivatives can be synthesized to explore the impact of substituents projecting from the phenyl ring.

Synthetic Strategies for SAR Library Generation:

Reductive Amination Library: By reacting the aldehyde with a diverse panel of primary and secondary amines, a large library of N-benzylamine derivatives can be rapidly synthesized. This allows for the exploration of various properties such as size, lipophilicity, and hydrogen bonding potential in the substituent attached to the nitrogen atom.

Olefin Analogue Library: A series of Wittig or Horner-Wadsworth-Emmons reactions with different phosphonium ylides or phosphonate (B1237965) esters can produce a library of alkene derivatives. This strategy allows for the investigation of the spatial and electronic requirements of the region of the binding pocket accessed by this part of the molecule.

Heterocyclic Ring Formation: The aldehyde can be used as a precursor to form various heterocyclic rings. For example, reaction with different hydrazines can lead to hydrazones, which can be further cyclized. Reaction with amino-heterocycles can lead to the formation of fused ring systems. This enables the exploration of different heterocyclic cores attached to the 3-fluoro-4-(pyrazol-1-yl)phenyl moiety.

These synthetic strategies provide a systematic way to map the topology and chemical environment of a target's binding site. By altering substituents on the pyrazole ring or the phenyl ring of the benzaldehyde, chemists can fine-tune the molecule's properties to optimize its interaction with a biological target. nih.gov

| SAR Target Region | Synthetic Strategy | Derivative Class | Purpose of Modification |

|---|---|---|---|

| Solvent-exposed region | Reductive amination with various amines | Benzylamines | To introduce polar or charged groups to improve solubility and probe external interactions. |

| Hydrophobic pocket | Wittig reaction with lipophilic ylides | Stilbenes/Styrenes | To introduce bulky, non-polar groups to fill a hydrophobic cavity. |

| Linker rigidity/geometry | Formation of different heterocyclic rings (e.g., oxazoles, thiazoles) | Phenyl-heterocycles | To alter the conformational freedom and angle of approach to the target. |

| Core scaffold replacement | Condensation followed by cyclization | Pyrazoloquinolines, Pyrazolopyrimidines | To explore alternative core structures while maintaining key binding elements. nih.govmdpi.com |

Fragment-Based Drug Discovery Approaches Utilizing this compound

Fragment-Based Drug Discovery (FBDD) is an established method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments." nih.gov The compound this compound, or its core structure, embodies the key principles of a useful fragment. It has a low molecular weight, contains desirable pharmacophoric features (H-bond donors/acceptors in the pyrazole ring), and incorporates a fluorine atom, which is advantageous for screening by ¹⁹F NMR spectroscopy. nih.govdrugdiscoverychemistry.com

In a typical FBDD campaign, a library of fragments is screened for weak binding to a biological target. Once a hit like the pyrazolylphenyl fragment is identified and its binding mode is determined (often by X-ray crystallography), a process of "fragment evolution" begins. nih.govrsc.org The aldehyde group on this compound is an ideal synthetic handle or "growth vector" for this process. rsc.org

Chemists can use the reactivity of the aldehyde to synthetically "grow" the fragment into an unoccupied region of the binding site, thereby increasing potency and selectivity. For example, if structural data reveals a nearby hydrophobic pocket, the aldehyde can be converted into a lipophilic ether or alkyl chain. If a hydrogen bond donor is required, the aldehyde can be transformed into an alcohol or an amide. This iterative, structure-guided process of synthetic elaboration is a hallmark of FBDD. The discovery of the multi-targeted kinase inhibitor AT9283, which originated from a pyrazole-benzimidazole fragment, exemplifies the power of this approach in generating clinical candidates. nih.gov

The use of fluorinated fragments is particularly popular due to the sensitivity and low background signal in ¹⁹F NMR screening, allowing for the rapid and efficient identification of hits. nih.govdrugdiscoverychemistry.com The this compound motif is perfectly suited for such screening paradigms, making it a valuable tool in modern drug discovery.

Computational and Theoretical Investigations of 3 Fluoro 4 1h Pyrazol 1 Yl Benzaldehyde

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional structure of a molecule. eurasianjournals.comnih.gov For 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde, these calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy. malayajournal.orguomphysics.netsuperfri.org Such studies reveal that the pyrazole (B372694) and benzene (B151609) rings are largely planar, though the dihedral angle between them is non-zero due to steric hindrance and electronic effects. nih.gov The fluorine and aldehyde substituents influence the electronic distribution and geometry of the benzaldehyde (B42025) ring. Theoretical calculations provide a precise, idealized structure in the gas phase or in solution, which serves as a crucial starting point for further computational studies. ufrj.br

Illustrative Geometrical Parameters: The following table presents plausible, theoretically calculated geometric parameters for the core structure of this compound, derived from DFT calculations on analogous structures. nih.goveurjchem.com

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N1-N2 (pyrazole) | ~1.36 Å |

| Bond Length | C=O (aldehyde) | ~1.23 Å |

| Bond Length | C-F (benzene) | ~1.35 Å |

| Bond Angle | C-C-C (benzene ring) | ~120° |

| Bond Angle | N2-N1-C5 (pyrazole) | ~108° |

| Dihedral Angle | C(pyrazole)-N(pyrazole)-C(benzene)-C(benzene) | ~30-45° |

Reaction Mechanism Studies for this compound Synthesis and Derivatization

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. This involves identifying reactants, products, intermediates, and, most importantly, transition states. For the synthesis of this compound, common routes include the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a multicomponent reaction. beilstein-journals.orgorganic-chemistry.org

Theoretical studies can model these pathways to determine activation energies and reaction thermodynamics. For instance, the Vilsmeier-Haack reaction, a common method for formylating electron-rich rings, can be studied computationally to understand the formation and reactivity of the Vilsmeier reagent. researchgate.netnumberanalytics.comontosight.aiorganic-chemistry.org DFT calculations can clarify the energetics of each step, from the formation of the chloroiminium ion to the electrophilic attack on the aromatic substrate and subsequent hydrolysis. wikipedia.org

Similarly, computational models can investigate the derivatization of the aldehyde group, such as in Knoevenagel or Claisen-Schmidt condensations. researchgate.netresearchgate.net By calculating the energy barriers for competing pathways, these studies can explain observed product regioselectivity and stereoselectivity and help optimize reaction conditions. nih.gov

Docking and Molecular Dynamics Simulations of this compound Derivatives (focused on in silico methods, not biological results)

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. proquest.comnih.govnih.gov These methods are central to structure-based drug design. researchgate.net For derivatives of this compound, these simulations provide a detailed, atomistic view of their potential binding modes within a protein's active site.

The process begins with molecular docking, where computational algorithms place the ligand into the binding site of a receptor in various orientations and conformations to find the most favorable binding pose. biointerfaceresearch.com This is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). biointerfaceresearch.com

Following docking, MD simulations are employed to assess the dynamic stability of the ligand-receptor complex over time (typically nanoseconds). nih.gov The simulation tracks the movements of every atom, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. Key metrics analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position, indicating the stability of the complex. Lower, stable RMSD values suggest a stable binding complex. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and receptor throughout the simulation, identifying the most persistent and crucial interactions.

| Simulation Type | Parameter | Typical Value/Observation |

|---|---|---|

| Molecular Docking | Binding Energy (kcal/mol) | -7.0 to -10.0 |

| Key Interacting Residues | Tyr, Ser, His, Leu | |

| Interaction Types | Hydrogen bonds, π-π stacking, hydrophobic interactions | |

| Molecular Dynamics | Complex RMSD (Å) | 1.5 - 3.0 Å (stable plateau) |

| Ligand RMSF (Å) | < 2.0 Å | |

| Occupancy of H-Bonds | > 75% for key interactions |

Electronic Structure Analysis and Frontier Molecular Orbital Theory for this compound

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for explaining chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital most likely to accept electrons, defining its electrophilic character. ucsb.edu

For this compound, the distribution of these orbitals is influenced by its constituent parts. The electron-rich pyrazole ring and parts of the benzaldehyde ring are expected to contribute significantly to the HOMO. Conversely, the electron-withdrawing aldehyde group and the fluorinated carbon are expected to be major contributors to the LUMO, making this region susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's electronic properties. nih.govmalayajournal.org

Calculated Electronic Properties (Illustrative): This table shows representative values for electronic properties of a molecule like this compound, as would be determined by DFT calculations. nih.govmalayajournal.orgnih.gov

| Property | Formula | Typical Calculated Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -6.5 | Energy of the highest occupied molecular orbital |

| ELUMO | - | -1.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 | Indicates chemical reactivity and kinetic stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 | Measures the power of an atom to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.5 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | 1/(2η) | 0.2 | Reciprocal of hardness, indicates polarizability |

Future Perspectives and Emerging Research Directions for 3 Fluoro 4 1h Pyrazol 1 Yl Benzaldehyde

Novel Synthetic Methodologies and Sustainable Production

The development of efficient and environmentally benign synthetic routes is paramount for the wider application of 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde. While traditional methods for pyrazole (B372694) synthesis, such as the condensation of hydrazines with β-dicarbonyl compounds or [3+2] cycloaddition reactions, are established, future research is geared towards more sophisticated and sustainable approaches. researchgate.net

Key areas of future development include:

Transition-Metal Catalyzed Cross-Coupling Reactions: The use of palladium, copper, or other transition metals to catalyze the coupling of a fluorinated benzaldehyde (B42025) derivative with pyrazole could offer a more direct and efficient route. This would allow for greater modularity and the introduction of diverse substituents.

One-Pot Multicomponent Reactions (MCRs): MCRs are highly convergent and atom-economical processes that can generate molecular complexity in a single step. mdpi.com Designing a one-pot reaction that combines the necessary starting materials to form this compound would significantly improve synthetic efficiency. nih.gov

Continuous-Flow Synthesis: The adoption of continuous-flow technologies can offer significant advantages over traditional batch processing, including improved safety, higher yields, and easier scalability. rsc.org The development of a continuous-flow process for the synthesis of this compound would represent a major step towards its sustainable production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to milder reaction conditions and higher selectivity, reducing the environmental impact of the process.

| Synthetic Approach | Potential Advantages |

| Transition-Metal Catalysis | High efficiency, modularity |

| Multicomponent Reactions | Atom economy, reduced waste |

| Continuous-Flow Synthesis | Improved safety, scalability |

| Biocatalysis | High selectivity, mild conditions |

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is largely dictated by the aldehyde functional group, the fluorine substituent, and the pyrazole ring. While the aldehyde is known to undergo standard transformations like oxidation to a carboxylic acid and reduction to an alcohol, its reactivity in more complex transformations remains an area ripe for exploration.

Future research could focus on:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the aldehyde and the pyrazole ring could activate the fluorine atom for nucleophilic aromatic substitution, allowing for the introduction of a variety of nucleophiles at this position.

Asymmetric Catalysis: The development of enantioselective transformations involving the aldehyde group could lead to the synthesis of chiral molecules with potential applications in pharmacology.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis could unlock novel reaction pathways and allow for the formation of C-C and C-heteroatom bonds under mild conditions.

Derivatization of the Pyrazole Ring: While the benzaldehyde portion is often the focus of reactivity, the pyrazole ring itself can be functionalized, offering another avenue for creating a library of diverse compounds.

Advanced Applications in Complex Molecule Synthesis and Interdisciplinary Research

The unique structural and electronic features of this compound make it an attractive building block for the synthesis of more complex molecules and for applications in interdisciplinary fields. Pyrazole-containing compounds are known to exhibit a wide range of biological activities and have found use in various materials. nih.govresearchgate.netresearchgate.netnih.gov

Emerging applications include:

Medicinal Chemistry: As a versatile intermediate, this compound can be used to synthesize a wide array of derivatives for screening against various biological targets. The pyrazole moiety is a common feature in many approved drugs.

Agrochemicals: The development of novel pesticides and herbicides based on this scaffold could lead to more effective and environmentally friendly crop protection agents.

Materials Science: The incorporation of this molecule into polymers or metal-organic frameworks (MOFs) could lead to materials with interesting photophysical or electronic properties. nih.gov Its fluorescent properties could be harnessed for the development of chemosensors or bio-imaging agents. nih.gov

Chemical Biology: The synthesis of probes and labeling agents based on this structure could be used to study biological processes and elucidate the mechanism of action of bioactive molecules.

Computational Predictions Guiding Experimental Research on this compound

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound, computational methods can provide valuable insights.

Key computational approaches include:

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can be used to predict how derivatives of this compound will bind to specific protein targets. mdpi.com This can help in prioritizing which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR) Studies: By building computational models that correlate the structural features of a series of compounds with their biological activity, QSAR can be used to design new molecules with improved potency and selectivity.

Prediction of Physicochemical Properties: Computational tools can predict properties such as solubility, lipophilicity (LogP), and topological polar surface area (TPSA), which are crucial for drug development. chemscene.comchemscene.com

| Computational Method | Application |

| Density Functional Theory (DFT) | Reactivity prediction, electronic structure analysis |

| Molecular Docking | Binding mode prediction, virtual screening |

| QSAR | Design of potent analogs |

| Property Prediction | Guiding drug design and development |

Q & A

Q. How can researchers address discrepancies in reported catalytic efficiencies for fluorobenzaldehyde derivatives?

- Resolution :

- Conduct kinetic studies under standardized conditions (e.g., substrate/catalyst ratios, temperature).

- Use isotopic labeling (O) to trace oxygen sources in aerobic reactions, as applied in styrene oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.